

Potential off-target effects of CH6953755 and how to control for them

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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

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Technical Support Center: CH6953755

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective YES1 kinase inhibitor, **CH6953755**.

Frequently Asked Questions (FAQs)

Q1: What is **CH6953755** and what is its primary target?

A1: **CH6953755** is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. It has an IC₅₀ of 1.8 nM for YES1 and demonstrates antitumor activity in cancers with YES1 gene amplification.

Q2: What is the mechanism of action of **CH6953755**?

A2: **CH6953755** functions by inhibiting the autophosphorylation of YES1 at tyrosine 426 (Tyr426), which is a critical step for its kinase activity. Inhibition of YES1 activity by **CH6953755** has been shown to suppress the nuclear translocation and transcriptional activity of Yes-associated protein 1 (YAP1), a key downstream effector in the Hippo signaling pathway.

Q3: How selective is **CH6953755**?

A3: **CH6953755** is highly selective for YES1, particularly when compared to other SRC family kinases and multi-kinase inhibitors like dasatinib and bosutinib. For detailed inhibitory activity against a panel of kinases, please refer to the data table below.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cell-based assays.

- Possible Cause 1: Off-target effects. While **CH6953755** is highly selective, at higher concentrations it may inhibit other kinases.
 - Solution: Refer to the kinase selectivity profile below to identify potential off-target kinases. If a potential off-target is expressed in your cell line, consider using a structurally unrelated YES1 inhibitor to confirm that the observed phenotype is due to on-target inhibition. Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of YES1 can help differentiate between on-target and off-target effects.
- Possible Cause 2: Low or absent YES1 expression in the cell model. The efficacy of **CH6953755** is dependent on the presence and activity of YES1.
 - Solution: Confirm YES1 expression and phosphorylation (activity) in your cell line using Western blotting.
- Possible Cause 3: Suboptimal inhibitor concentration.
 - Solution: Perform a dose-response experiment to determine the optimal concentration of **CH6953755** for your specific cell line and assay.

Issue 2: Difficulty in confirming target engagement (inhibition of YES1 phosphorylation).

- Possible Cause 1: Inefficient cell lysis or sample preparation.
 - Solution: Ensure you are using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of YES1.
- Possible Cause 2: Antibody issues.
 - Solution: Use a validated antibody for phosphorylated YES1 (pY426) and total YES1. Titrate the antibody concentration and optimize incubation times for your Western blot protocol.

Quantitative Data

Table 1: Kinase Inhibitory Activity of **CH6953755**

Kinase	IC50 (nM)
YES1	1.8
SRC	>1000
FYN	>1000
LYN	>1000
LCK	>1000
ABL1	>1000
ALK	>1000
AKT1	>1000
AURKA	>1000
BRAF	>1000
CDK2	>1000
EGFR	>1000
ERBB2	>1000
FGFR1	>1000
IGF1R	>1000
INSR	>1000
JAK2	>1000
KDR (VEGFR2)	>1000
KIT	>1000
MEK1	>1000
MET	>1000
PDGFRB	>1000
PIK3CA	>1000

RET	>1000
ROCK1	>1000
SYK	>1000
TIE2	>1000
TRKA	>1000
... (and other kinases with >1000 nM IC50)	>1000

Data summarized from Hamanaka N, et al. Cancer Res. 2019.

Experimental Protocols

Protocol 1: Western Blot for YES1 and YAP1 Phosphorylation

1. Cell Lysis:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

- Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
- Separate proteins on an 8-10% SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C with gentle agitation.
- Rabbit anti-phospho-YES1 (Tyr426) (1:1000)
- Mouse anti-YES1 (1:1000)
- Rabbit anti-phospho-YAP (Ser127) (1:1000)

- Mouse anti-YAP (1:1000)
- Mouse anti- β -actin (1:5000)
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize bands using an ECL detection reagent.

Protocol 2: CRISPR/Cas9-Mediated Knockout of YES1

1. gRNA Design and Cloning:

- Design two to three gRNAs targeting an early exon of the human YES1 gene using a CRISPR design tool.
- Clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

2. Transfection:

- Transfect the gRNA/Cas9 plasmids into your target cancer cell line using a suitable transfection reagent.

3. Single-Cell Cloning:

- 48 hours post-transfection, sort GFP-positive cells into a 96-well plate for single-cell cloning using fluorescence-activated cell sorting (FACS).

4. Knockout Validation:

- Expand single-cell clones.
- Screen for YES1 knockout by Western blotting and confirm by Sanger sequencing of the targeted genomic region.

Protocol 3: Rescue Experiment

1. Generation of a Drug-Resistant YES1 Mutant:

- Introduce a gatekeeper mutation (e.g., T348M) into the wild-type YES1 cDNA by site-directed mutagenesis. This mutation is known to confer resistance to some kinase inhibitors.

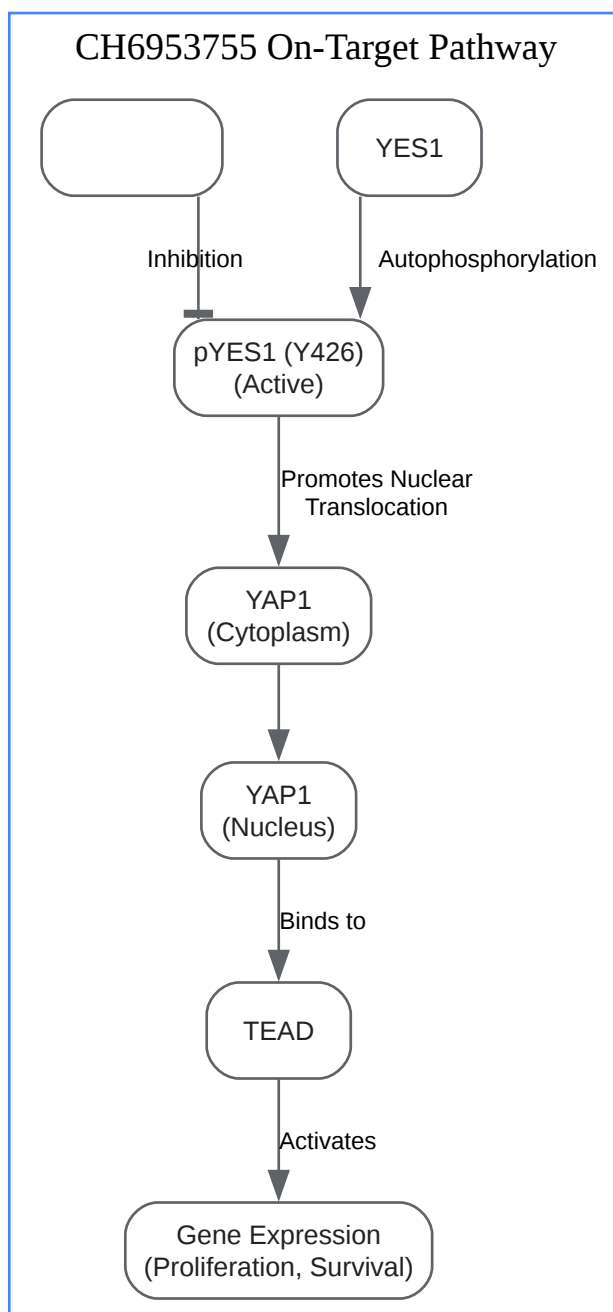
2. Stable Cell Line Generation:

- Clone the wild-type YES1 and the drug-resistant YES1 mutant into a lentiviral expression vector.
- Produce lentiviral particles and transduce the YES1 knockout cells (generated in Protocol 2).
- Select for stably transduced cells.

3. Phenotypic Assay:

- Treat the parental, YES1 knockout, wild-type YES1 rescue, and drug-resistant YES1 rescue cell lines with a dose range of **CH6953755**.
- Assess the cellular phenotype of interest (e.g., cell viability, migration).
- A successful rescue will show that the phenotype is reversed in the wild-type YES1 rescue cells but not in the drug-resistant YES1 rescue cells at concentrations that inhibit the wild-type protein.

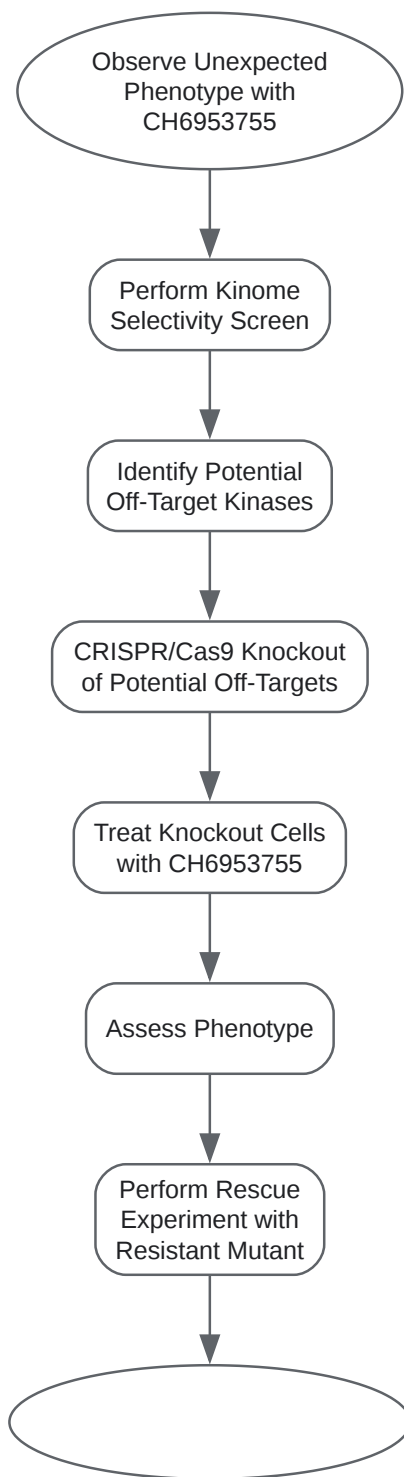
Visualizations



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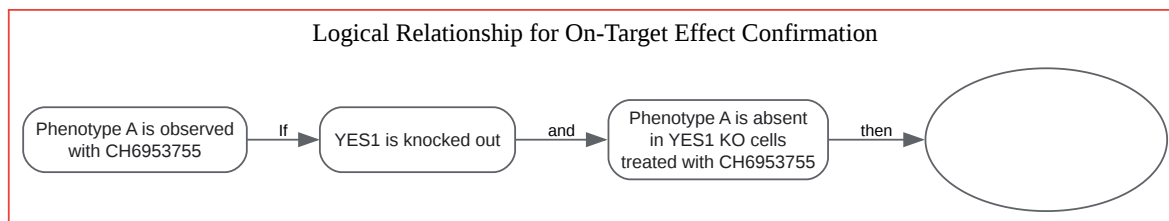
Caption: On-target signaling pathway of **CH6953755**.

Experimental Workflow for Off-Target Validation



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Caption: Workflow for validating potential off-target effects.



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Caption: Logic for confirming on-target effects of **CH6953755**.

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